(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone is a useful research compound. Its molecular formula is C24H21NO3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone , often referred to as a benzothiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other relevant biological activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiazine core linked to a dimethylphenyl group and a dioxido moiety. This unique structure may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of benzothiazine derivatives typically involves multi-step chemical reactions that can include cyclization and functional group modifications. For instance, the synthesis may involve the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of benzothiazine derivatives as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
- Case Study : In vitro assays demonstrated that certain benzothiazine derivatives exhibit significant AChE inhibitory activity. For example, a related compound showed an IC50 value of 2.7 µM, indicating strong inhibitory potential against AChE .
Other Biological Activities
Beyond AChE inhibition, benzothiazine derivatives have been explored for various biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary investigations indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazine derivatives. Modifications at specific positions on the benzothiazine core or substituent groups can enhance or diminish activity:
Modification | Effect on Activity |
---|---|
Dimethyl substitution on phenyl | Enhanced AChE inhibition |
Dioxido moiety presence | Increased stability and bioavailability |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In vitro Studies : Various derivatives were synthesized and tested for their AChE inhibition using the Ellman method. Results indicated promising inhibitory effects that warrant further exploration .
- Molecular Docking Studies : Computational methods have been employed to predict binding interactions between the compound and AChE, providing insights into how structural features influence efficacy .
- Comparative Studies : The activity of this compound was compared with other known AChE inhibitors, demonstrating competitive efficacy in biochemical assays.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-16-8-11-19(12-9-16)25-15-23(24(26)20-13-10-17(2)14-18(20)3)29(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDGJXPZBLEGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.